2-(5-Bromo-1H-indol-2-yl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10BrNO2 |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
2-(5-bromo-1H-indol-2-yl)propanoic acid |
InChI |
InChI=1S/C11H10BrNO2/c1-6(11(14)15)10-5-7-4-8(12)2-3-9(7)13-10/h2-6,13H,1H3,(H,14,15) |
InChI Key |
DIHCMWAKNMWGPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(N1)C=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of 2 5 Bromo 1h Indol 2 Yl Propanoic Acid Derivatives
Systematic Modification of the Bromine Atom at C5 and its Influence on Biological Profiles
Research has shown that the substitution at the C5 position can modulate the biological activity of indole (B1671886) derivatives. For instance, in the context of G-protein coupled receptor 40 (GPR40) agonists, various substitutions on the indole ring have been explored to enhance potency nih.govnih.gov. While direct modification of the 5-bromo group on 2-(indol-2-yl)propanoic acid is not extensively detailed in the provided results, the general principles of SAR suggest that replacing bromine with other halogens (e.g., chlorine, fluorine) or with electron-donating or electron-withdrawing groups would likely alter the activity.
The following table summarizes the hypothetical influence of different substituents at the C5 position based on general SAR principles for indole derivatives.
| Substituent at C5 | Expected Influence on Biological Activity |
| Hydrogen | Removal of the halogen may decrease lipophilicity and potentially reduce binding affinity if a halogen bond is important for interaction. |
| Chlorine | Similar to bromine, it is an electron-withdrawing group and can form halogen bonds. Potency may be comparable or slightly altered. |
| Fluorine | Being a small and highly electronegative atom, it can alter the electronic distribution and potentially improve metabolic stability. |
| Methyl | An electron-donating group that increases lipophilicity and may introduce steric hindrance. |
| Methoxy (B1213986) | An electron-donating group that can also act as a hydrogen bond acceptor. |
Elucidation of the Role of the Propanoic Acid Side Chain at C2 on Ligand-Target Interactions
The propanoic acid side chain at the C2 position is a critical determinant of the pharmacological activity of this class of compounds. Its length, substitution pattern, and the nature of the carboxylic acid group are all pivotal for effective interaction with target proteins.
The length of the alkyl chain of the carboxylic acid substituent can impact the molecule's ability to fit into the binding pocket of a receptor or enzyme. For many biologically active arylpropionic acid derivatives, the propionic acid moiety is optimal for activity orientjchem.org.
| Alkyl Chain Variation | Potential Impact on Activity |
| Acetic Acid | Shortening the chain may result in a loss of key binding interactions. |
| Butanoic Acid | Lengthening the chain could lead to steric clashes within the binding site. |
| Branched Chains (e.g., isobutyric acid) | Introduction of steric bulk can either enhance or decrease activity depending on the topology of the binding pocket. |
Modification of the carboxylic acid group into esters or amides can significantly affect the compound's physicochemical properties, such as solubility, lipophilicity, and ability to act as a hydrogen bond donor or acceptor. These changes can, in turn, influence pharmacokinetic properties and biological activity. For instance, the conversion of indomethacin, an indole-containing nonsteroidal anti-inflammatory drug (NSAID), into its ester and amide derivatives has been shown to be a successful strategy for developing selective COX-2 inhibitors researchgate.net. Primary and secondary amide analogues of indomethacin were found to be more potent COX-2 inhibitors than the corresponding tertiary amides researchgate.net.
| Derivative | Effect on Properties and Activity |
| Methyl or Ethyl Ester | Increases lipophilicity, can act as a prodrug that is hydrolyzed in vivo to the active carboxylic acid. |
| Primary Amide (-CONH2) | Can participate in different hydrogen bonding interactions compared to the carboxylic acid. |
| Substituted Amides (-CONHR, -CONR2) | Allows for the introduction of various functional groups to explore additional binding interactions. |
Stereochemical Implications of the Propanoic Acid Chiral Center on Activity
The propanoic acid side chain contains a chiral center at the alpha-carbon, meaning the compound can exist as two enantiomers (R and S). Stereochemistry is often a critical factor in the biological activity of chiral drugs, as biological targets are themselves chiral nih.gov. One enantiomer frequently exhibits greater potency than the other because it has a more favorable three-dimensional arrangement for binding to the target. For example, in a study of 2-(5,6-dichloro-3-indolyl)propionic acid, while no significant difference was observed between the (S)-(+) and (R)-(-) enantiomers in some biological assays, their activity was still notable nih.gov. This highlights the importance of evaluating the individual enantiomers of 2-(5-Bromo-1H-indol-2-yl)propanoic acid to determine if one is more active or has a better therapeutic profile.
Substituent Effects on the Indole Nitrogen (N1) and their Contribution to SAR
The nitrogen atom of the indole ring (N1) is a key site for modification. Substitution at this position can influence the electronic properties of the indole ring system and provide a vector for introducing new functional groups that can interact with the biological target. Studies on other indole derivatives have shown that the nature of the substituent at N1 is crucial for activity. For instance, in a series of cytosolic phospholipase A2α inhibitors, the presence of a 1-(p-O-substituted)phenyl group on the indole core was found to be essential for good inhibitory activity nih.gov.
| N1-Substituent | Observed or Expected Effect on Activity |
| Hydrogen | The unsubstituted N1 can act as a hydrogen bond donor. |
| Alkyl groups | Small alkyl groups may increase lipophilicity. |
| Benzyl groups | Can introduce favorable aromatic interactions (pi-pi stacking) with the target. |
| Aryl groups | Can provide a larger surface area for interaction and can be further substituted to fine-tune activity nih.gov. |
Exploration of Additional Substitution Patterns on the Indole Ring (C4, C6, C7)
While the C5 position is a primary focus, substitutions at other positions on the benzene (B151609) portion of the indole ring (C4, C6, and C7) can also significantly impact biological activity. These modifications can alter the molecule's shape, electronic distribution, and metabolic stability. For example, in the development of HIV-1 fusion inhibitors, the connectivity of bisindole compounds was found to be critical, with 6-6' linked indoles showing better activity, suggesting that the position of substitution profoundly affects how the molecule conforms to the shape of the hydrophobic pocket of the target protein nih.gov.
The table below outlines the potential impact of substitutions at these positions based on general SAR principles.
| Position of Substitution | Potential Influence on SAR |
| C4 | Substituents at this position are in close proximity to the N1 position and can influence its properties. |
| C6 | Can be a key position for extending the molecule into new regions of a binding pocket. |
| C7 | Substituents here can introduce steric interactions with the C2 side chain. |
Comparative Analysis of Structure-Activity Relationships in Positional Isomers of Indole-Propanoic Acid
The strategic placement of a propanoic acid side chain on the indole scaffold profoundly influences the biological activity of the resulting molecule. A comparative analysis of the structure-activity relationships (SAR) between this compound and its positional isomers, particularly the C3-substituted counterparts, reveals critical insights into the molecular features governing their pharmacological profiles. While direct comparative studies on the 5-bromo-substituted isomers are limited in publicly available research, broader principles can be extrapolated from investigations into various indole-propanoic acid derivatives.
The indole nucleus, a privileged scaffold in medicinal chemistry, offers multiple positions for substitution, with the C2 and C3 positions being the most extensively studied. The electronic and steric properties of substituents at these positions, in conjunction with the orientation of the propanoic acid chain, dictate the molecule's interaction with biological targets.
The Influence of Propanoic Acid Position
Research into indole derivatives has consistently demonstrated that the position of an acidic functional group is a key determinant of biological activity. For instance, studies on indole-based inhibitors of cytosolic phospholipase A2α have highlighted the importance of a propanoic acid group at the C5 position for potent inhibitory activity. While this does not directly compare C2 and C3 isomers, it underscores the sensitivity of activity to the substituent's location.
In the context of auxin-like activity in plants, indole-3-acetic acid (IAA) is the canonical auxin, and its C3-substituted analogue, indole-3-propionic acid (IPA), also exhibits similar biological effects. This suggests that for certain biological systems, the C3 position is favored for accommodating an acidic side chain to elicit a specific response. The structural similarity allows IPA to interact with the same receptors as IAA, albeit with potentially different affinities.
Conversely, the synthesis of novel 5-bromoindole-2-carboxylic acid derivatives as potential EGFR inhibitors points to the significance of the C2 position for anticancer activity. Although these are carboxylic acids and not propanoic acids, the findings suggest that for targeting the ATP binding site of EGFR, a C2-acid moiety on a 5-bromoindole (B119039) core is a favorable structural feature. This highlights that the optimal substitution pattern is highly dependent on the specific biological target.
A direct synthetic effort to create both 2-(3-hydroxypropyl)indol-3-acetic acid and 3-(2-hydroxyethyl)indole-2-propanoic acid from a common intermediate for biological evaluation further emphasizes the scientific interest in understanding the distinct properties endowed by C2 versus C3 substitution.
Comparative Biological Activity: A Data-Driven Perspective
| Compound | Substitution Position | Potential Biological Target | Observed/Hypothesized Activity Trend |
|---|---|---|---|
| This compound | C2 | Tyrosine Kinases (e.g., EGFR) | Potentially higher inhibitory activity due to favorable interactions of the C2-acid moiety in the kinase active site, enhanced by the 5-bromo substituent. |
| 3-(5-Bromo-1H-indol-3-yl)propanoic acid | C3 | Hormone Receptors (e.g., Auxin receptors) | May exhibit auxin-like activity or interact with other nuclear receptors. The 5-bromo group could modulate receptor affinity and selectivity. |
| 2-(1H-indol-2-yl)propanoic acid | C2 | General Kinase/Enzyme Inhibition | Generally, C2 substitution can lead to potent enzyme inhibition, but the absence of the bromo group might result in lower potency compared to its 5-bromo counterpart. |
| 3-(1H-indol-3-yl)propanoic acid (IPA) | C3 | Gut Microbiota-related pathways, Neuroprotection | Known as a metabolite of tryptophan with antioxidant and neuroprotective properties. Its activity is well-established in the context of gut health and metabolic disorders. |
This comparative analysis underscores that the positioning of the propanoic acid group on the indole ring is a critical factor that, in conjunction with other substituents like the 5-bromo group, fine-tunes the molecule's biological activity. The C2 and C3 positions offer distinct electronic and steric environments, leading to differential interactions with various biological targets. Future direct comparative studies of 5-bromo-substituted indole-propanoic acid isomers are necessary to fully elucidate their SAR and therapeutic potential.
Mechanistic and Pharmacological Investigations of 2 5 Bromo 1h Indol 2 Yl Propanoic Acid and Derivatives
In Vitro Pharmacological Profiling and Target Identification of the Indole (B1671886) Scaffold
The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. nih.gov Derivatives of indole, particularly those incorporating a propanoic acid moiety, have been the subject of extensive research to explore their therapeutic potential across various disease areas. The introduction of a bromine atom at the 5-position of the indole ring, as seen in 2-(5-Bromo-1H-indol-2-yl)propanoic acid, can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its interaction with biological targets. This section details the in vitro pharmacological profiling of the broader class of indole propanoic acids and related bromo-indole derivatives to understand the potential activities of the title compound.
Indole propanoic acid derivatives have been identified as potent modulators of several key receptors involved in metabolic and inflammatory diseases.
GPR40 Agonists: G-protein coupled receptor 40 (GPR40), which is highly expressed in pancreatic β-cells, is a key target for type 2 diabetes treatment. nih.govnih.gov Its activation by free fatty acids leads to enhanced glucose-stimulated insulin (B600854) secretion (GSIS). nih.govx-mol.com A series of 3-(2-aryl-1H-indol-5-yl) propanoic acid derivatives were designed and synthesized as GPR40 agonists. nih.govdocumentsdelivered.com Notably, compounds such as 3-[2-(4-fluoro-2-methylphenyl)-1H-indol-5-yl]propanoic acid and 3-[2-(2,5-dimethylphenyl)-1H-indol-5-yl]propanoic acid were identified as full agonists that activate both Gq and Gs signaling pathways, unlike partial agonists that only activate the Gq pathway. nih.gov In vitro assays confirmed their ability to stimulate both GSIS and glucagon-like peptide-1 (GLP-1) secretion. nih.gov Another study identified potent GPR40 agonists from a series of indole-5-propanoic acid compounds, with EC₅₀ values in the nanomolar range. nih.govx-mol.com
PPARα/γ Co-agonists: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in regulating lipid and glucose metabolism. nih.gov Specifically, PPARα activation is associated with decreased triglyceride levels, while PPARγ activation enhances insulin sensitivity. nih.gov The development of dual PPARα/γ agonists is a promising strategy for treating diabetic dyslipidemia. nih.gov While direct studies on this compound are limited, structurally similar compounds like indole-5-acetic acid and α-alkoxy-indole-5-propionic acid derivatives have been reported as PPAR agonists. nih.gov In a study on indole-5-propanoic acid derivatives designed as GPR40 agonists, most compounds did not show significant PPARγ transactivation activity, suggesting a degree of selectivity is achievable within this chemical class. nih.gov
S1P1 Receptor Agonists: Sphingosine 1-phosphate receptor 1 (S1P1) agonists are known for their immunosuppressive effects, achieved by sequestering lymphocytes in secondary lymphoid organs. nih.gov Fingolimod, a non-selective S1P agonist, is approved for treating multiple sclerosis but has cardiovascular side effects attributed to S1P3 agonism. nih.gov The development of selective S1P1 agonists is an active area of research to achieve therapeutic efficacy while avoiding these side effects. nih.gov Although specific S1P1 agonist activity for this compound has not been reported, the indole scaffold is being explored for various receptor-modulating activities, and this remains a potential area for future investigation.
| Compound Derivative | Target Receptor | Activity | EC₅₀ Value | Reference |
|---|---|---|---|---|
| Indole-5-propanoic acid derivative 8o | GPR40 | Agonist | 9.4 nM | nih.gov |
| Indole-5-propanoic acid derivative 8i | GPR40 | Agonist | 37.8 nM | nih.gov |
| Indole-5-propanoic acid derivative 8h | GPR40 | Agonist | 58.6 nM | nih.gov |
| Indole-5-propanoic acid derivative 8i | PPARγ | Agonist | 2.4 µM | nih.gov |
The indole framework is a common feature in many enzyme inhibitors, and derivatives of this compound may exhibit similar activities.
EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation and is a key target in oncology. mdpi.com A series of indole-2-carboxamide derivatives have been synthesized and evaluated for their antiproliferative and EGFR inhibitory activity. mdpi.comresearchgate.net One potent derivative demonstrated an IC₅₀ value of 71 nM against EGFR, which was more potent than the reference drug erlotinib (B232) (IC₅₀ = 80 nM). mdpi.com These findings suggest that the indole scaffold is a viable starting point for designing EGFR inhibitors. mdpi.comresearchgate.net
COX Inhibitors: Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX-1 and/or COX-2. nih.gov Research into indole-based compounds has identified derivatives with significant anti-inflammatory activity, which is often linked to COX inhibition. nih.gov For example, certain indole Schiff base derivatives showed potent anti-inflammatory effects in carrageenan-induced paw edema assays, with one compound containing a 2,4,5-trimethoxyphenyl substitution achieving 63.69% inhibition. nih.gov Molecular docking studies of these compounds indicated binding interactions with key residues like Tyr355 and Arg120 in the COX-2 active site, similar to the binding mode of indomethacin. nih.gov
Topoisomerase Inhibitors: Topoisomerases are essential enzymes that manage the topology of DNA during processes like replication and transcription, making them important targets for anticancer drugs. wikipedia.orgnih.govnih.gov These inhibitors can be classified as poisons, which stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and apoptosis. wikipedia.orgnih.gov A series of 3-methyl-2-phenyl-1H-indoles were investigated for their antiproliferative activity and their ability to inhibit human topoisomerase II. nih.gov A strong correlation was found between the antiproliferative effect and topoisomerase II inhibition, highlighting the potential of the indole scaffold in developing new anticancer agents targeting this enzyme. nih.gov
| Compound Class | Target Enzyme | Activity | Key Findings | Reference |
|---|---|---|---|---|
| Indole-2-carboxamide derivative (Va) | EGFR | Inhibitor | IC₅₀ = 71 nM | mdpi.com |
| Indole Schiff base derivative (S14) | COX-2 | Inhibitor | 63.69% inhibition in paw edema assay | nih.gov |
| 3-Methyl-2-phenyl-1H-indole (32) | Topoisomerase II | Inhibitor | Good correlation with antiproliferative effect (GI₅₀ < 5 µM) | nih.gov |
| 6-Acetamido-indole-2-carboxylic acid derivative (9o-1) | IDO1/TDO | Dual Inhibitor | IC₅₀ = 1.17 µM (IDO1), 1.55 µM (TDO) | nih.gov |
Indole derivatives have been shown to influence key cellular pathways that regulate cell fate, such as apoptosis and the cell cycle.
Apoptosis Induction: Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. mdpi.com Many anticancer agents function by inducing apoptosis. wikipedia.org Topoisomerase inhibitors, for instance, can cause an accumulation of DNA breaks that trigger the apoptotic pathway. wikipedia.orgmdpi.com Studies on 3-methyl-2-phenyl-1H-indole derivatives found that the most potent compounds induced apoptosis. nih.gov Similarly, a 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide demonstrated a dose-dependent anti-proliferative effect on human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells, with an IC₅₀ value of 5.6 µg/mL for HUVECs. nih.gov This activity is crucial for its anti-angiogenic and potential anticancer effects. nih.gov Other research has also shown that various substituted indole and benzimidazole (B57391) derivatives can effectively induce apoptosis in leukemia and breast cancer cell lines. mdpi.comnih.gov
Cell Cycle Arrest: The cell cycle is a tightly regulated process, and its disruption can prevent cancer cells from proliferating. Some topoisomerase inhibitors, like etoposide, are known to inhibit cell cycle progression at the late S and G2 phases. wikipedia.org While specific studies on the effect of this compound on the cell cycle are not available, the known mechanisms of related indole-based enzyme inhibitors suggest this is a plausible mode of action.
The indole scaffold is prevalent in compounds with a broad spectrum of anti-infective properties. nih.gov
Antibacterial and Antifungal Activity: The search for new antimicrobial agents is critical due to rising resistance. mdpi.com Indole derivatives have shown promise in this area. nih.govmdpi.com For instance, certain 1,2,4 triazole-indole hybrid compounds demonstrated good to moderate activity against Gram-negative bacterial strains and potent activity against Candida tropicalis, with MIC values as low as 2 µg/mL. mdpi.com Structure-activity relationship (SAR) studies have indicated that halogen substitutions on the indole ring can enhance antibacterial activity. nih.gov
Antiviral Activity: Indole derivatives have also been explored as antiviral agents. nih.gov SAR studies of indole-based compounds have identified small molecules that act as HIV-1 fusion inhibitors by targeting the viral glycoprotein (B1211001) gp41. nih.gov Linkage through the 5-position of the indole ring was explored, and while these specific derivatives showed reduced activity compared to 6-6' linked compounds, it demonstrates that the indole core is a viable scaffold for developing HIV inhibitors. nih.gov
Antitubercular Activity: Indole propionic acid (IPA), a metabolite produced by human gut microbiota, has been identified as a novel antimycobacterial agent. nih.govnih.govresearchgate.net IPA shows selective in vitro activity against a broad spectrum of mycobacteria, including multi-drug resistant Mycobacterium tuberculosis. nih.govnih.gov Its mechanism of action involves inhibiting the mycobacterial tryptophan biosynthesis pathway by targeting the enzyme anthranilate synthase (TrpE). nih.govresearchgate.net This discovery highlights the potential of indole propanoic acid structures as leads for new antitubercular drugs. nih.gov
| Compound Class | Activity Type | Target Organism/Virus | Key Findings | Reference |
|---|---|---|---|---|
| Indole propionic acid (IPA) | Antitubercular | Mycobacterium tuberculosis | Inhibits tryptophan biosynthesis by targeting TrpE. | nih.govresearchgate.net |
| Indole-1,2,4 triazole conjugates | Antifungal | Candida tropicalis | Potent activity with MIC values as low as 2 µg/mL. | mdpi.com |
| Bisindole derivatives | Antiviral (HIV-1) | HIV-1 | Act as fusion inhibitors targeting gp41. | nih.gov |
| 5-substituted indole carboxy hydrazides | Antibacterial | S. aureus, E. coli | Halogen substitutions enhance activity. | nih.gov |
Chronic inflammation and oxidative stress are underlying factors in many diseases. Indole derivatives, particularly indole propionic acid, have demonstrated significant potential in mitigating these processes.
Anti-inflammatory Properties: The anti-inflammatory effects of indole derivatives are well-documented. chemrxiv.org As discussed previously, this activity is often mediated through the inhibition of key inflammatory enzymes like COX. nih.gov Beyond enzyme inhibition, indole propionic acid (IPA) itself has been shown to possess anti-inflammatory properties. nih.govnih.govresearchgate.net It can suppress fibrosis and inflammation at the cellular level and may modulate immune responses by increasing T regulatory cells and decreasing T helper 17 cells. mdpi.com This dual action as both an antibiotic and an anti-inflammatory agent makes IPA a particularly interesting molecule for diseases like tuberculosis, where excessive inflammation contributes to tissue damage. nih.govnih.gov
Antioxidant Properties: IPA is also a potent antioxidant. nih.govnih.gov It acts as a scavenger of reactive oxygen species (ROS), which can cause cellular damage. mdpi.com This antioxidant capacity may contribute to its protective effects in various conditions. mdpi.com The free radical scavenging ability of a 5-bromo-indole derivative was suggested to be linked to its anti-angiogenic and anti-proliferative effects on endothelial cells. nih.gov The combination of anti-inflammatory and antioxidant activities in the indole propanoic acid scaffold suggests a therapeutic potential for a wide range of diseases characterized by inflammation and oxidative stress. nih.govnih.govmdpi.com
Molecular Interaction Studies and Binding Mode Analysis
To rationalize the observed biological activities and to guide the design of more potent and selective derivatives, molecular docking and other computational studies are frequently employed. These studies provide insights into the binding modes of indole derivatives within the active sites of their biological targets.
Receptor Binding: For indole propanoic acid derivatives acting as GPR40 agonists, molecular docking studies have been crucial. nih.gov These studies help to understand how the indole scaffold, the propanoic acid tail, and various aryl substitutions interact with key amino acid residues in the GPR40 binding pocket to produce an agonistic effect. nih.gov
Enzyme Active Site Interactions: In the case of enzyme inhibitors, docking studies can reveal the specific interactions responsible for inhibition. For indole-based COX-2 inhibitors, simulations showed that the carbonyl group of the inhibitor forms a hydrogen bond with the -OH of Tyr355 and the -NH₂ of Arg120, mimicking the interactions of the known drug indomethacin. nih.gov For indole-2-carboxylic acid derivatives designed as dual IDO1/TDO inhibitors, molecular docking and molecular dynamics simulations were used to predict the binding modes within the enzyme pockets, providing a basis for further structural optimization. nih.gov Similarly, docking of indole-2-carboxamides into the active sites of EGFR, BRAFV600E, and VEGFR-2 helped to explain their inhibitory activities. mdpi.comresearchgate.net
Structure-Activity Relationship (SAR) Insights: These molecular interaction studies are fundamental to understanding SAR. For example, in a series of HIV-1 fusion inhibitors, altering the linkage between two indole rings from a 6-6' to a 5-5', 5-6', or 6-5' linkage resulted in reduced activity, a finding that can be rationalized by examining the fit of these different isomers within the hydrophobic pocket of gp41. nih.gov Likewise, SAR studies of anti-inflammatory 3-thiazolyl coumarins revealed that substituting a methoxy (B1213986) group with a bromo or chloro group led to a loss of activity, demonstrating the importance of specific substituents for biological function. researchgate.net These analyses are vital for the rational design of new derivatives of this compound with improved therapeutic profiles.
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Studies on derivatives of 5-bromoindole (B119039) have identified several potential biological targets, primarily protein kinases involved in cell signaling and cancer progression. For instance, various 5-bromoindole-2-carboxylic acid hydrazone and oxadiazole derivatives have been docked against the tyrosine kinase domains of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) to evaluate their potential as anti-cancer agents. d-nb.infotu.edu.iq These simulations predict the binding energy, which indicates the stability of the ligand-protein complex. A lower binding energy generally corresponds to a more stable complex and potentially higher inhibitory activity. d-nb.info
| Compound Type | Biological Target | Best Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide | VEGFR-2 Tyrosine Kinase | -8.02 | d-nb.info |
| 5-bromo-N'-(furan-2-ylmethylene)-1H-indole-2-carbohydrazide | VEGFR-2 Tyrosine Kinase | -7.78 | d-nb.info |
| 5-bromoindole-2-carboxylic acid oxadiazole derivative (Compound 4a) | EGFR Tyrosine Kinase | Favorable (specific value not stated) | tu.edu.iq |
| 5-bromoindole-2-carbothioamide derivative (Compound 3a) | EGFR Tyrosine Kinase | Strong (specific value not stated) | nih.gov |
Ligand-Protein Interaction Mapping and Binding Site Characterization
Ligand-protein interaction mapping provides a detailed view of the specific amino acid residues within the protein's binding site that interact with the ligand. This characterization is crucial for understanding the mechanism of action and for guiding further structural optimization.
For a 5-bromoindole carbohydrazide (B1668358) derivative docked into the VEGFR-2 tyrosine kinase domain, specific interactions were identified. d-nb.info The 5-bromo-1H-indole moiety was found to be anchored in a pocket lined by several key amino acid residues. d-nb.info For example, one potent derivative formed a critical hydrogen bond with the side chain of Asp1046, an interaction that is often vital for the binding of inhibitors to this class of kinases. d-nb.info The remainder of the molecule settled into a hydrophobic pocket, establishing multiple contacts with surrounding residues. d-nb.info
| Interacting Amino Acid | Part of Ligand Involved | Type of Interaction | Reference |
|---|---|---|---|
| Asp1046 | 5-bromo-1H-indole-2-carbohydrazide | Hydrogen Bond (1.92 Å) | d-nb.info |
| Val848, Phe1047, Ala866 | 5-bromo-1H-indole-2-carbohydrazide | Pi-Alkyl / Pi-Pi | d-nb.info |
| Leu840, Leu1035, Val916 | 5-bromo-1H-indole-2-carbohydrazide | Pi-Alkyl | d-nb.info |
| Cys1045 | 5-bromo-1H-indole-2-carbohydrazide | Pi-Sulfur | d-nb.info |
| Leu889 | 4-dimethylamino benzylidene | Pi-Alkyl | d-nb.info |
Investigation of Key Intermolecular Forces (e.g., hydrogen bonding, hydrophobic interactions, π-π stacking)
The stability of a ligand-protein complex is governed by a combination of intermolecular forces. wikipedia.orglibretexts.org These non-covalent interactions include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. nih.govwikipedia.org
In the case of 5-bromoindole derivatives binding to kinase targets, several key forces are at play.
Hydrogen Bonding: As noted, a crucial hydrogen bond was observed between the ligand and the residue Asp1046 in the VEGFR-2 active site, serving as a key anchor point. d-nb.info Hydrogen bonds are directional interactions between a hydrogen atom in a polar bond and an electronegative atom, and they are critical for molecular recognition. nih.gov
Hydrophobic and π-Interactions: The indole ring system and associated aromatic moieties of the derivatives engage in extensive non-polar interactions. These include π-π stacking, where the electron clouds of aromatic rings overlap, and π-alkyl interactions with the aliphatic side chains of amino acids like leucine, valine, and alanine. d-nb.infonih.gov These hydrophobic interactions are a primary driving force for ligand binding, sequestering the non-polar parts of the molecule away from the aqueous solvent. nih.gov
Computational and Theoretical Chemistry Applications in Compound Design and Mechanistic Elucidation
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It can be used to determine optimized molecular geometry, electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the molecular electrostatic potential. researchgate.netsci-hub.ru
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. mdpi.com In drug design, MD simulations are performed on a ligand-target complex obtained from molecular docking to assess its stability and dynamic behavior in a simulated physiological environment. nih.govnih.gov The stability of the complex over a simulation period (e.g., tens to hundreds of nanoseconds) provides confidence in the docking results. nih.govmdpi.com
Studies on various indole derivatives have employed MD simulations to validate docking poses. nih.govsci-hub.ru Key metrics analyzed during an MD simulation include the root mean square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and remains in a stable conformation. nih.gov Furthermore, MD simulations allow for the monitoring of crucial intermolecular interactions, such as hydrogen bonds, to see if they are maintained throughout the simulation, confirming their importance for binding stability. mdpi.com For one 5-bromoindole derivative, MD simulations confirmed its stable interaction with the EGFR tyrosine kinase. tu.edu.iq
In silico Prediction of Biological Activity and ADME Properties (e.g., target prediction, absorption, distribution)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves using computational models to estimate the pharmacokinetic properties of a drug candidate early in the discovery process. japsonline.com These predictions help to identify compounds with potentially poor drug-like properties, saving time and resources. researchgate.net
Several studies on 5-bromoindole derivatives have included in silico ADME profiling. d-nb.infonih.govresearchgate.net These analyses consistently predict that the compounds possess favorable drug-like characteristics. Key predicted properties often include:
Lipinski's Rule of Five: This rule assesses whether a compound has properties that would make it a likely orally active drug in humans. The 5-bromoindole derivatives studied generally show zero or minimal violations of this rule. nih.govalrasheedcol.edu.iq
Absorption: The compounds are predicted to have adequate to good human intestinal absorption (HIA). d-nb.infojapsonline.com
Metabolism: A critical aspect of ADME is the potential for a compound to inhibit major drug-metabolizing enzymes like the cytochrome P450 (CYP) family. Inhibition of these enzymes can lead to adverse drug-drug interactions. For the 5-bromoindole derivatives, predictions indicated no significant inhibition of key CYP isoforms. d-nb.infonih.govresearchgate.net
Toxicity: Predictions for hepatotoxicity (liver toxicity) for these derivatives were also found to be negative. d-nb.inforesearchgate.net
| ADME Parameter | Predicted Outcome | Significance | Reference |
|---|---|---|---|
| Lipinski's Rule Compliance | High (0 violations) | Indicates good potential for oral bioavailability. | nih.govalrasheedcol.edu.iq |
| Human Intestinal Absorption (HIA) | Adequate / Good | Compound is likely to be well-absorbed from the gut. | d-nb.infojapsonline.com |
| Cytochrome P450 (CYP) Inhibition | No | Low probability of causing certain drug-drug interactions. | d-nb.infonih.gov |
| Blood-Brain Barrier (BBB) Penetration | No | Compound is unlikely to cross into the central nervous system. | japsonline.com |
| Hepatotoxicity | No | Low risk of causing liver damage. | d-nb.inforesearchgate.net |
Future Research Directions and Therapeutic Advancement Utilizing the 2 5 Bromo 1h Indol 2 Yl Propanoic Acid Scaffold
Rational Design and Synthesis of Advanced 2-(5-Bromo-1H-indol-2-yl)propanoic Acid Derivatives
Rational drug design provides a systematic approach to developing more potent and selective therapeutic agents. mdpi.com Starting with the this compound core, future efforts will focus on the strategic modification of its key positions to enhance interactions with biological targets. This involves creating a focused library of derivatives by modifying the indole (B1671886) ring, the propanoic acid side chain, and the bromo-substituent.
Key synthetic strategies will include:
Modification of the Carboxylic Acid: The propanoic acid group is a prime site for derivatization to modulate pharmacokinetic properties and target engagement. Esterification and amidation can yield a diverse set of compounds with altered polarity, solubility, and cell permeability.
Substitution at the Indole Nitrogen (N-1): Alkylation or arylation at the N-1 position can influence the molecule's conformation and introduce new interaction points with target proteins. The indole N-H is often crucial for hydrogen bonding, and its substitution can fine-tune binding affinity. mdpi.com
Functionalization of the Benzene (B151609) Ring: The bromine atom at the C-5 position serves as a versatile chemical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space and enabling the exploration of structure-activity relationships (SAR).
Introduction of Further Substituents: Exploring substitutions at the C-4, C-6, and C-7 positions of the indole ring can further optimize biological activity by influencing the electronic properties and steric profile of the scaffold.
Table 1: Proposed Modifications for Advanced Derivatives This table is for illustrative purposes and contains hypothetical data.
| Modification Site | Proposed Functional Groups | Potential Impact |
|---|---|---|
| Propanoic Acid Moiety | Amides, Esters, Hydroxamic acids | Improved cell permeability, altered metabolic stability, new H-bond interactions |
| Indole Nitrogen (N-1) | Methyl, Benzyl, Substituted Phenyl | Enhanced hydrophobic interactions, modulation of binding affinity |
| C-5 Position (Br replacement) | Phenyl, Pyridyl, Thiophene, Alkynes | New π-stacking interactions, exploration of new binding pockets |
Exploration of Novel Biological Targets and Undiscovered Pharmacological Utilities
The indole scaffold is known for its ability to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological effects including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. ijpsr.comresearchgate.netontosight.ainih.gov Derivatives of this compound should be systematically screened against a diverse panel of targets to uncover novel therapeutic applications.
Potential biological targets and pharmacological activities to investigate include:
Protein Kinases: Many indole derivatives are potent kinase inhibitors, a class of enzymes critical in cancer cell signaling. nih.govmdpi.com Screening against kinases such as EGFR, SRC, and ABL could identify new anticancer agents. mdpi.comnih.gov
Tubulin Polymerization: Compounds that disrupt microtubule dynamics are powerful anticancer agents. The indole nucleus is a key feature of several known tubulin inhibitors. mdpi.commdpi.com
DNA Topoisomerases: These enzymes are essential for DNA replication and are validated targets for cancer therapy. mdpi.com
Cyclooxygenase (COX) Enzymes: As potent anti-inflammatory agents, indole derivatives like Indomethacin inhibit COX-1 and COX-2. nih.govnih.gov Novel derivatives could yield selective COX-2 inhibitors with reduced gastrointestinal side effects. nih.gov
Phospholipase A2α (cPLA2α): Inhibition of this enzyme is a strategy for treating inflammatory diseases, and certain indole-propanoic acids have shown activity against this target. nih.gov
Antimicrobial Targets: The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. nih.gov The bromo-indole motif could be effective against various bacterial and fungal pathogens. mdpi.combiosynth.com Indole propionic acid, a related structure, has demonstrated activity against Mycobacterium tuberculosis. nih.gov
Table 2: Potential Biological Targets for the this compound Scaffold This table is for illustrative purposes and contains hypothetical data.
| Target Class | Specific Examples | Therapeutic Area |
|---|---|---|
| Protein Kinases | EGFR, VEGFR, BRAF, SRC | Oncology |
| Cytoskeletal Proteins | Tubulin | Oncology |
| DNA-modifying Enzymes | Topoisomerase I/II | Oncology |
| Inflammatory Enzymes | COX-1, COX-2, 5-LOX, cPLA2α | Inflammation, Pain |
| G-Protein Coupled Receptors | Dopamine, Serotonin Receptors | Neurology, Psychiatry |
Development of Advanced Synthetic Strategies for Complex Derivative Libraries
To efficiently explore the vast chemical space around the this compound scaffold, the development of advanced and high-throughput synthetic methodologies is essential. Moving beyond traditional one-at-a-time synthesis, future research should focus on strategies that enable the rapid generation of large and structurally diverse compound libraries. nih.gov
Key approaches include:
Diversity-Oriented Synthesis (DOS): This strategy allows for the creation of structurally complex and diverse small molecules from simple starting materials through divergent reaction pathways. nih.gov Applying DOS principles would allow for the generation of a wide range of indole-based scaffolds for biological screening.
Complexity-to-Diversity (Ctd) Strategies: This approach uses complex, readily available natural products as starting points to generate novel scaffolds through ring-distortion reactions. nih.govresearchgate.net
Tandem and Multi-Component Reactions: Designing one-pot reactions where multiple chemical bonds are formed sequentially can significantly improve synthetic efficiency, reduce waste, and accelerate the creation of derivative libraries. rsc.org
Flow Chemistry: Utilizing continuous-flow reactors can offer better control over reaction parameters, improve safety, and allow for automated synthesis, which is ideal for library production.
These advanced synthetic methods are crucial for providing a sufficient number of diverse compounds for high-throughput screening (HTS) and high-content screening (HCS), which are powerful tools in the discovery of novel therapeutic agents. nih.govnih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing medicinal chemistry by accelerating the design-make-test-analyze cycle. mdpi.comnih.gov The application of these computational tools to the this compound scaffold can significantly de-risk and expedite the drug discovery process.
Future integration of AI/ML will involve:
Predictive Modeling: Training ML algorithms on existing bioactivity data for indole derivatives can create robust Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models can predict the biological activity, pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, toxicity), and potential off-target effects of newly designed derivatives before they are synthesized. nih.govpreprints.org
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for binding to a specific biological target. nih.gov These algorithms can explore a vast chemical space to propose novel structures with high predicted potency and favorable drug-like properties.
Virtual Screening: AI-powered docking simulations can rapidly screen virtual libraries containing thousands of potential derivatives against the three-dimensional structures of target proteins, prioritizing the most promising candidates for synthesis and biological testing. ijpsjournal.com
Computer-Aided Synthesis Planning (CASP): AI tools can analyze complex molecular structures and propose the most efficient synthetic routes, saving significant time and resources in the laboratory. nih.gov
Opportunities for Collaborative Research in Academic and Industrial Settings
The journey of a new chemical scaffold from initial discovery to a marketed therapeutic is a long, complex, and expensive process that often benefits from the complementary strengths of academia and industry. The exploration of the this compound scaffold presents a fertile ground for such collaborations.
Models for collaboration include:
Early-Stage Discovery: Academic labs can excel in developing novel synthetic methodologies and identifying new biological targets for the scaffold. Industrial partners can provide access to large-scale compound screening facilities (HTS) and established biological assays to rapidly test the synthesized derivatives.
Lead Optimization: Once initial hits are identified, industrial medicinal chemists can apply their expertise in lead optimization to improve potency, selectivity, and ADMET properties. This phase often involves iterative design and synthesis cycles that are well-supported by the infrastructure of pharmaceutical companies.
Preclinical and Clinical Development: The resource-intensive stages of preclinical toxicology studies and human clinical trials are typically undertaken by industrial partners, who have the necessary expertise and financial resources to navigate the complex regulatory landscape.
Such partnerships create a synergistic environment where academic innovation is translated into tangible therapeutic candidates through industrial development capabilities. These collaborations are crucial for fueling innovation, training the next generation of scientists, and ultimately improving patient outcomes.
Q & A
Q. What are the recommended synthetic routes for 2-(5-Bromo-1H-indol-2-yl)propanoic acid, and how can reaction conditions be optimized?
The synthesis typically involves indole ring functionalization followed by propanoic acid side-chain introduction. Key steps include:
- Bromination : Selective bromination at the 5-position of the indole core using reagents like N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination .
- Alkylation : Coupling the brominated indole with a propanoic acid precursor (e.g., via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling) .
- Purification : Chromatographic techniques (e.g., flash chromatography) or recrystallization to isolate the product.
Q. Optimization factors :
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological workflow :
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Verify substituent positions (e.g., indole C-2 vs. C-3) and bromine’s deshielding effects.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₁H₁₀BrNO₂) .
X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement, especially if chiral centers are present .
HPLC : Assess purity (>95% by area normalization) using reverse-phase columns .
Advanced Research Questions
Q. What challenges arise in the crystallographic refinement of this compound, and how can SHELX software address them?
Challenges :
- Disorder in the indole ring : Common due to rotational flexibility.
- Heavy atom effects : Bromine’s high electron density complicates charge density modeling.
Q. SHELX-based solutions :
- Robust refinement : SHELXL’s restraints (e.g., DFIX for bond lengths) mitigate disorder-related inaccuracies .
- Twinned data handling : Use TWIN/BASF commands to model pseudo-merohedral twinning .
- High-resolution data : Leverage SHELXL’s dual-space algorithms for improved Fourier map interpretation .
Q. How should researchers resolve discrepancies in biological activity data for bromo-indole derivatives like this compound?
Common contradictions :
- Variability in IC₅₀ values : May arise from assay conditions (e.g., buffer pH affecting ionization).
- Off-target effects : Structural similarity to endogenous indoles (e.g., tryptophan metabolites) can lead to false positives.
Q. Methodological strategies :
Dose-response validation : Repeat assays across multiple concentrations to confirm dose dependency .
Orthogonal assays : Combine enzymatic inhibition studies with cell-based viability assays to rule out nonspecific toxicity .
Structural analogs : Compare activity with 3-substituted bromo-indole derivatives to isolate positional effects .
Q. How can researchers design experiments to probe the electronic effects of the 5-bromo substituent on the indole ring’s reactivity?
Experimental approaches :
- Computational modeling : DFT calculations (e.g., Mulliken charges) to predict electrophilic substitution sites .
- Kinetic studies : Compare reaction rates of brominated vs. non-brominated indoles in Suzuki-Miyaura couplings .
- Spectroscopic probes : UV-Vis spectroscopy to monitor bromine’s impact on π→π* transitions in the indole system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
